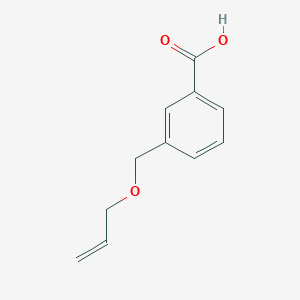

3-Allyloxymethyl-benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-(prop-2-enoxymethyl)benzoic acid |

InChI |

InChI=1S/C11H12O3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h2-5,7H,1,6,8H2,(H,12,13) |

InChI Key |

YRSQNGWISDQLIF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC1=CC(=CC=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Allyloxymethyl Benzoic Acid

Established Synthetic Routes and Mechanistic Considerations

Established methods for synthesizing 3-Allyloxymethyl-benzoic acid primarily involve multi-step processes that begin with precursors containing either the benzoic acid or the hydroxymethyl group.

Esterification and Etherification Strategies for Precursor Synthesis

A common strategy begins with a precursor such as 3-(hydroxymethyl)benzoic acid or its corresponding methyl ester, methyl 3-(hydroxymethyl)benzoate. cymitquimica.comontosight.aicymitquimica.com The synthesis typically involves two key steps: esterification and etherification.

Initially, 3-(hydroxymethyl)benzoic acid can be esterified with an alcohol, like methanol, in the presence of an acid catalyst to protect the carboxylic acid group. ontosight.ai This step prevents unwanted side reactions during the subsequent etherification.

Following the protection of the carboxylic acid, the hydroxymethyl group is converted to an allyloxymethyl group. This is achieved through an etherification reaction. The protected precursor, for instance, methyl 3-(hydroxymethyl)benzoate, is treated with an allyl halide, such as allyl bromide, in the presence of a base. The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile, attacking the allyl halide to form the desired ether linkage. Finally, the ester group is hydrolyzed back to a carboxylic acid to yield this compound.

Table 1: Representative Reagents for Esterification and Etherification

| Step | Reagent Type | Examples |

|---|---|---|

| Esterification | Alcohol | Methanol, Ethanol |

| Acid Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | |

| Etherification | Allyl Source | Allyl Bromide, Allyl Chloride |

| Base | Sodium Hydride, Potassium Carbonate |

Direct Alkylation and Allylation Approaches to the Allyloxymethyl Moiety

An alternative approach involves the direct alkylation of a suitable precursor. For example, starting with methyl 3-(bromomethyl)benzoate, the allyloxymethyl group can be introduced in a single step. chemicalbook.com In this method, allyl alcohol acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This reaction is typically carried out in the presence of a base to deprotonate the allyl alcohol, enhancing its nucleophilicity.

This direct approach can be more efficient as it reduces the number of synthetic steps. However, the availability and stability of the starting bromomethyl derivative are crucial considerations. chemicalbook.com

Carboxylic Acid Functionalization through Carbonylation or Oxidation Pathways

Another synthetic strategy involves introducing the carboxylic acid group at a later stage of the synthesis. One such method is the oxidation of 3-(allyloxymethyl)toluene. quora.comsci-hub.sesavemyexams.comresearchgate.netufv.bralfa-chemistry.comyoutube.com In this pathway, the methyl group of 3-(allyloxymethyl)toluene is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4) or by catalytic oxidation. quora.comsavemyexams.comalfa-chemistry.com The reaction is often performed under alkaline conditions, followed by acidification to yield the final product. savemyexams.com

Alternatively, carbonylation reactions can be employed. thieme-connect.demdpi.comgoogle.com This involves the introduction of a carbonyl group (CO) into an appropriate precursor, such as a 3-(allyloxymethyl)benzyl halide, using a transition metal catalyst, often based on palladium or rhodium. mdpi.comgoogle.com

Table 2: Comparison of Carboxylic Acid Functionalization Methods

| Method | Precursor | Key Reagents |

|---|---|---|

| Oxidation | 3-(allyloxymethyl)toluene | Potassium Permanganate (KMnO4), Air/Cobalt Catalyst ufv.bralfa-chemistry.com |

Catalytic Approaches and Modern Synthetic Techniques

Modern synthetic chemistry offers more advanced and efficient methods for the synthesis of compounds like this compound, focusing on the use of catalysts to improve selectivity and reaction conditions.

Transition Metal-Catalyzed Reactions for Allyl Ether Formation

Transition metal catalysis plays a significant role in modern organic synthesis. acs.orgnih.govresearchgate.net For the formation of the allyl ether linkage in this compound, palladium-catalyzed allylic alkylation reactions are particularly relevant. acs.orgresearchgate.net These reactions typically involve a palladium(0) catalyst that reacts with an allylic substrate, such as an allyl carbonate or acetate, to form a π-allylpalladium complex. This complex then reacts with a nucleophile, in this case, the alkoxide derived from a 3-(hydroxymethyl)benzoate derivative, to form the desired allyl ether.

The use of specific ligands can control the regioselectivity and stereoselectivity of these reactions. scholaris.ca This approach offers mild reaction conditions and high functional group tolerance.

Organocatalysis and Biocatalysis in Stereoselective Synthesis (if applicable)

While no specific examples of organocatalysis or biocatalysis were found for the synthesis of this compound itself, these fields offer potential avenues for future synthetic strategies. Organocatalysis, the use of small organic molecules as catalysts, could potentially be applied to the asymmetric allylation of a precursor to introduce chirality if a stereoselective synthesis were desired. Biocatalysis, using enzymes to catalyze chemical reactions, could offer environmentally friendly and highly selective methods for steps such as the esterification or hydrolysis of precursors.

Flow Chemistry and Continuous Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis. d-nb.info This technology offers intrinsic benefits for safety, reproducibility, and scalability, making it a highly attractive approach for the synthesis of this compound. researchgate.net In a potential flow synthesis setup, reagents would be pumped through a series of interconnected tubes and reactors where reaction conditions like temperature, pressure, and mixing are precisely controlled.

A hypothetical continuous synthesis could involve pumping a solution of a suitable precursor, such as methyl 3-(hydroxymethyl)benzoate, along with an allylating agent like allyl bromide and a base through a heated reactor coil. The use of microreactors in such a setup provides a high surface-area-to-volume ratio, enabling rapid heat exchange and precise temperature control, which is crucial for minimizing side reactions. d-nb.info This approach allows for the safe handling of potentially hazardous intermediates and reagents. d-nb.info Furthermore, continuous flow systems can be designed as multistep sequences, where the output of one reactor feeds directly into the next, streamlining the process from starting material to final product. mdpi.com For instance, the initial allylation could be followed by an in-line purification module or a subsequent reaction step, such as the saponification of the methyl ester to yield the final benzoic acid. The development of such a process would target the core functionality of the molecule rather than a single specific reaction, enhancing the versatility of the manufacturing setup. researchgate.net

Optimization of Reaction Conditions and Process Scale-Up

Optimizing reaction parameters is fundamental to developing a robust and economically viable process for synthesizing this compound. This involves a systematic investigation of variables that influence reaction outcomes, ensuring high efficiency and product quality during scale-up.

The choice of solvent and reaction temperature is critical in the synthesis of this compound, directly impacting reaction rates, solubility of reagents, and the formation of byproducts. The Williamson ether synthesis, a likely route to this compound, is highly dependent on the solvent system. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly employed. rsc.orgrasayanjournal.co.in These solvents effectively solvate the cation of the base used (e.g., potassium carbonate), leaving a more reactive, "naked" alkoxide or carboxylate anion for the nucleophilic attack on the allyl halide. rsc.org

Temperature plays a dual role; while higher temperatures generally increase the reaction rate, they can also promote undesirable side reactions, such as elimination or decomposition, leading to lower purity. An optimal temperature profile must be established to maximize the formation of the desired product while keeping impurities to a minimum. For instance, a common procedure involves refluxing the reaction mixture for several hours. rasayanjournal.co.in The ideal conditions are typically determined through systematic screening, as illustrated in the hypothetical data below.

Table 1: Hypothetical Influence of Solvent and Temperature on the Synthesis of this compound This table is for illustrative purposes and based on general principles of organic synthesis.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Acetone | 56 (Reflux) | 8 | 85 | 95 |

| THF | 66 (Reflux) | 6 | 90 | 97 |

| DMF | 80 | 4 | 92 | 94 |

| DMF | 100 | 2 | 95 | 88 |

Stoichiometric Control and Impurity Profile Management

Precise control over the stoichiometry of reactants is essential for maximizing yield and minimizing the impurity profile of the final product. rasayanjournal.co.in In the synthesis of this compound from a precursor like 3-hydroxybenzoic acid, the key reactants would be the benzoic acid derivative, an allylating agent (e.g., allyl bromide), and a base (e.g., potassium carbonate). rsc.org Using a stoichiometric excess of the allylating agent can help drive the reaction to completion but may also lead to the formation of undesired byproducts if other reactive sites are present.

Impurity profiling is a critical aspect of process development, involving the identification, characterization, and quantification of all impurities. spirochem.comeuropa.eu Potential impurities in the synthesis of this compound could include unreacted starting materials, the corresponding allyl ester (if starting from 3-hydroxybenzoic acid), and products from side reactions. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to monitor the reaction and characterize the impurity profile. spirochem.com Understanding the origin of each impurity allows for targeted adjustments to the reaction conditions to suppress their formation. scribd.com

Table 2: Potential Impurities and Their Management This table is for illustrative purposes and based on potential reaction pathways.

| Impurity Name | Potential Origin | Mitigation Strategy |

| 3-Hydroxybenzoic acid | Incomplete reaction of the starting material. | Optimize reaction time, temperature, and use a slight excess of the allylating agent. |

| Allyl 3-allyloxymethyl-benzoate | Esterification of the carboxylic acid group. | Protect the carboxylic acid group (e.g., as a methyl ester) before allylation, followed by deprotection. |

| Diallyl ether | Reaction at an alternative site or over-reaction. | Precise stoichiometric control; use of a protecting group strategy. |

| Isomeric products | Rearrangement of the allyl group. | Control of temperature and catalyst choice. |

Green Chemistry Principles in the Synthesis of this compound

Integrating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. wjpmr.comrasayanjournal.co.in The goal is to minimize waste, avoid the use of hazardous substances, and improve energy efficiency. wjpmr.com

One key principle is the use of catalysis. rasayanjournal.co.in For the allylation step, employing phase-transfer catalysis can be a mild and efficient method, allowing the reaction to proceed under less harsh conditions with potentially higher yields and selectivity. rsc.org This approach can reduce the need for large excesses of reagents and harsh solvents. Another green strategy is the selection of safer solvents. While polar aprotic solvents are effective, their toxicity and environmental impact are concerns. Research into using greener solvents, such as water or bio-derived solvents, is an active area. rsc.org

Improving atom economy—the measure of how many atoms from the starting materials are incorporated into the final product—is another core tenet. wjpmr.com This can be achieved by designing synthetic routes that minimize the use of protecting groups and favor addition reactions over substitutions that generate salt waste. For example, a direct catalytic addition of an allyl group to the target molecule would be preferable to a substitution reaction that produces a stoichiometric amount of salt byproduct. Following green chemistry principles not only reduces environmental impact but can also lead to more cost-effective and efficient industrial processes. rasayanjournal.co.in

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Allyloxymethyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. Through the application of 1D and 2D NMR experiments, the chemical environment, connectivity, and spatial relationships of each atom in 3-Allyloxymethyl-benzoic acid can be mapped.

Comprehensive 1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra provide the primary framework for the structural assignment of this compound. Each unique proton and carbon atom in the molecule gives rise to a distinct resonance, with its chemical shift (δ) indicating its electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the allyl group. The aromatic region would show complex splitting patterns typical of a 1,3-disubstituted benzene (B151609) ring. The protons ortho to the carboxyl group and the allyloxymethyl group would be the most deshielded. The allyl group would present characteristic signals for its vinyl and methylene protons, including doublet of doublets and multiplet patterns arising from vicinal and geminal couplings.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to each unique carbon atom in this compound. The carbonyl carbon of the carboxylic acid will appear at the lowest field (most deshielded), typically in the range of 170-180 ppm. The aromatic carbons will resonate between 120-140 ppm, with the ipso-carbons (C1 and C3) showing distinct shifts. The carbons of the allyloxymethyl side chain will appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data:

A detailed, experimentally verified table of chemical shifts and coupling constants is not available in the public domain. The following table represents predicted values based on standard substituent effects and data from analogous structures.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~131 |

| 2 | ~8.0 (d) | ~130 |

| 3 | - | ~138 |

| 4 | ~7.6 (t) | ~129 |

| 5 | ~7.5 (d) | ~128 |

| 6 | ~7.9 (s) | ~132 |

| 7 (COOH) | ~12-13 (s, broad) | ~172 |

| 8 (CH₂) | ~4.6 (s) | ~72 |

| 9 (CH₂) | ~4.1 (d) | ~70 |

| 10 (CH) | ~6.0 (m) | ~134 |

| 11 (CH₂) | ~5.3 (dd), ~5.2 (dd) | ~118 |

Note: Predicted data is for illustrative purposes. Actual experimental values may vary based on solvent and other conditions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be observed between the adjacent aromatic protons and within the allyl group (between the methylene and vinyl protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the attachment of the benzylic protons at ~4.6 ppm to the carbon at ~72 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. Crucial HMBC correlations would include the correlation from the benzylic protons (H8) to the aromatic ring carbons (C3, C2, C4) and the ipso-carbon of the allyl ether linkage (C9). Correlations from the aromatic protons to the carboxylic carbon (C7) would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOESY correlation would be expected between the benzylic protons (H8) and the aromatic proton at the C2 position, confirming the geometry and conformation of the side chain relative to the ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is indispensable for determining the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

Both ESI and APCI are soft ionization techniques suitable for the analysis of this compound. nist.gov

ESI (Electrospray Ionization): This is the most common method for this type of compound. In negative ion mode, ESI would readily produce the deprotonated molecule, [M-H]⁻. In positive ion mode, the protonated molecule, [M+H]⁺, or adducts with sodium, [M+Na]⁺, might be observed. researchgate.net

APCI (Atmospheric Pressure Chemical Ionization): APCI is an alternative method that is often less susceptible to matrix effects. nist.gov It typically generates the protonated molecule [M+H]⁺. The choice between ESI and APCI can depend on the sample matrix and desired sensitivity. researchgate.net

The accurate mass measurement of the molecular ion (e.g., [C₁₁H₁₂O₃+H]⁺ with a calculated m/z of 193.0865) would allow for the unambiguous confirmation of the elemental formula C₁₁H₁₂O₃.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (like the [M+H]⁺ or [M-H]⁻ ion of this compound) to generate a characteristic pattern of product ions. researchgate.net This fragmentation pattern provides powerful evidence for the compound's structure.

Predicted Fragmentation Pathways: For the [M+H]⁺ ion, characteristic fragmentation would likely involve:

Loss of the allyl group: A primary fragmentation pathway would be the cleavage of the ether bond, leading to the loss of an allyl radical and formation of a stable benzylic cation.

Loss of water: Fragmentation of the carboxylic acid group could lead to the loss of a water molecule.

Decarboxylation: Loss of CO₂ from the parent ion is another common fragmentation for benzoic acids. asianpubs.org

Analysis of these fragmentation patterns in detail would allow for the confirmation of the connectivity between the benzoic acid core and the allyloxymethyl side chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions for the carboxylic acid and ether functional groups.

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. rsc.orgspectroscopyonline.com

C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ would correspond to the carbonyl (C=O) stretch of the conjugated carboxylic acid. rsc.org

C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and the ether linkage would appear in the 1320-1000 cm⁻¹ region. spectroscopyonline.com

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. rsc.org

Allyl Group Vibrations: The C=C stretch of the allyl group would be visible around 1645 cm⁻¹, and the =C-H stretching would appear above 3000 cm⁻¹.

X-ray Crystallography for Single-Crystal Structure Determination and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a single crystal of suitable quality is a prerequisite for this analysis. The process involves diffracting X-rays off the crystal lattice, which generates a unique diffraction pattern. This pattern is then mathematically deconstructed to yield a detailed model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Should a single crystal of this compound be successfully grown, X-ray diffraction analysis would reveal critical insights into its solid-state conformation. Key conformational features of interest would include the planarity of the benzene ring and the carboxyl group, as well as the orientation of the allyloxymethyl substituent relative to the aromatic ring. The crystal packing would likely be dominated by hydrogen bonding interactions between the carboxylic acid moieties of adjacent molecules, potentially forming dimeric structures or extended chains. The conformation of the flexible allyl group would also be fixed in the solid state, providing valuable information about its preferred spatial arrangement.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from impurities and for quantifying its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the compound and its potential byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the premier technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most common approach, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase.

Method development would involve a systematic optimization of several parameters to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities. These impurities could include starting materials from its synthesis, such as 3-hydroxymethyl-benzoic acid and allyl bromide, or side-products like isomeric variants.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below:

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic acids. |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | Acetonitrile is a common organic modifier, and formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape. |

| Gradient Elution | 30% to 90% Acetonitrile over 20 minutes | A gradient is necessary to elute both polar starting materials and less polar byproducts in a reasonable time frame. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 230 nm | The benzene ring of the analyte provides strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust. This would involve analyzing a range of concentrations to establish a calibration curve, assessing the recovery of the analyte from spiked samples, and evaluating the method's performance under slightly varied conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is likely not volatile enough for direct GC analysis without derivatization, GC-MS is an excellent tool for identifying volatile byproducts that may be present from its synthesis. The mass spectrometer provides structural information on the separated components, allowing for their unambiguous identification.

Potential volatile byproducts could include residual allyl bromide, a known irritant and a common reagent in the synthesis of allyl ethers. Other small molecules could also be present depending on the specific synthetic route employed.

A hypothetical GC-MS method for the analysis of volatile byproducts in a this compound sample is outlined below:

| Parameter | Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose column suitable for a wide range of volatile and semi-volatile compounds. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes. |

| Oven Program | 50 °C for 2 min, then ramp to 280 °C at 10 °C/min | A temperature program is used to separate compounds with a range of boiling points. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is a standard inert carrier gas for GC-MS. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | EI is a robust ionization technique that produces reproducible mass spectra. |

| MS Quadrupole Temp | 150 °C | A standard quadrupole temperature. |

| Mass Range | 35-500 amu | Covers the expected mass range of potential volatile byproducts. |

This method would allow for the sensitive detection and identification of any low molecular weight, volatile impurities, providing a more complete picture of the sample's purity.

Reactivity Profiles and Functionalization Strategies of 3 Allyloxymethyl Benzoic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) on the benzene (B151609) ring is a key site for a variety of chemical modifications.

The carboxylic acid can readily undergo esterification and amidation reactions to form conjugates.

Esterification: The reaction of 3-Allyloxymethyl-benzoic acid with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, yields the corresponding ester. chemguide.co.uk This reaction is reversible and often requires heating. chemguide.co.uk The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent elimination of water. The use of metal-containing catalysts in an aromatic solvent at elevated temperatures is another method for preparing benzoic acid esters. google.com

Amidation: Amides can be synthesized through the direct condensation of the carboxylic acid with an amine. This reaction can be mediated by various reagents. For instance, titanium tetrachloride (TiCl₄) can facilitate the amidation in pyridine (B92270) at elevated temperatures. nih.gov Another approach involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to activate the carboxylic acid for nucleophilic attack by the amine. rsc.org The reaction conditions, including the sequence of reagent addition, can significantly impact the reaction outcome. rsc.org

Interactive Table: Representative Esterification and Amidation Reactions

| Reaction Type | Reactants | Reagents/Catalyst | Product | Yield | Reference |

| Esterification | Benzoic acid, Ethanol | Concentrated H₂SO₄ | Ethyl benzoate (B1203000) | - | chemguide.co.uk |

| Esterification | Benzoic acid, Triethylene glycol | Metal-containing catalyst | Triethylene glycol dibenzoate | - | google.com |

| Amidation | Benzoic acid, Aniline | TiCl₄, Pyridine | N-phenylbenzamide | Moderate to Excellent | nih.gov |

| Amidation | Benzoic acid, Benzylamine | PPh₃, I₂, Triethylamine | N-benzylbenzamide | High | rsc.org |

The carboxylic acid group can be reduced to a primary alcohol or removed entirely through decarboxylation.

Reduction to Alcohol: The direct reduction of carboxylic acids to primary alcohols is a challenging but important transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent are effective for this purpose. chemguide.co.ukdocbrown.info The reaction proceeds via a complex mechanism and requires a subsequent hydrolysis step to yield the alcohol. chemguide.co.ukdocbrown.info Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own but can be effective in the presence of co-reagents like bromine (Br₂). docbrown.infosci-hub.se Manganese(I) catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃) also provides a method for this reduction under milder conditions. nih.gov

Decarboxylation: Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). wikipedia.org For aromatic carboxylic acids like benzoic acid, this can be achieved by heating with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). chemguide.co.uk Another method involves heating the acid in a quinoline (B57606) solution with a copper powder catalyst. lneya.com More recent methods have explored decarboxylative hydroxylation to synthesize phenols from benzoic acids at lower temperatures using photoinduced ligand-to-metal charge transfer. nih.gov

Interactive Table: Reduction and Decarboxylation of Benzoic Acid Derivatives

| Reaction Type | Starting Material | Reagents/Conditions | Product | Reference |

| Reduction | Benzoic acid | 1. LiAlH₄, ether 2. H₂O | Phenylmethanol | chemguide.co.ukdocbrown.info |

| Reduction | Benzoic acid | NaBH₄, Br₂, THF, reflux | Phenylmethanol | sci-hub.se |

| Reduction | Phenylacetic acid | [MnBr(CO)₅], PhSiH₃, 80°C | 2-Phenylethanol | nih.gov |

| Decarboxylation | Benzoic acid | Soda lime, heat | Benzene | chemguide.co.uk |

| Decarboxylation | Benzoic acid | Copper powder, quinoline, heat | Benzene | lneya.com |

| Decarboxylative Hydroxylation | Benzoic acid | Copper catalyst, light, 35°C | Phenol | nih.gov |

The carboxylic acid functionality of this compound can be activated for use in the synthesis of larger molecules like polymers and peptides.

Polymer Synthesis: Benzoic acid derivatives can be used as building blocks in the synthesis of polymers such as polyesters and polyamides. For example, 3,5-bis[(allyloxy)methyl]benzoic acid has been utilized as a key unit in the divergent synthesis of dendrimeric polyesters. researchgate.net The carboxylic acid group can be activated to form ester or amide linkages, leading to the growth of the polymer chain.

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), a carboxylic acid can be anchored to a resin support. nih.gov The carboxylic acid of an incoming amino acid is activated to facilitate the formation of a peptide (amide) bond with the N-terminus of the growing peptide chain. spbu.ru Various resins and coupling reagents are employed for this purpose. peptide.commdpi.com For instance, hydroxymethyl benzoic acid (HMBA) resin has been used in Fmoc-based peptide synthesis. mdpi.com

Transformations Involving the Allyl Group

The allyl group (-OCH₂CH=CH₂) provides a second site for chemical modification, primarily through reactions at the carbon-carbon double bond.

The double bond of the allyl group is susceptible to both electrophilic and nucleophilic attack.

Electrophilic Addition: The electron-rich π bond of the alkene can be attacked by electrophiles. savemyexams.com Common electrophilic addition reactions include the addition of hydrogen halides (e.g., HBr), halogens (e.g., Br₂), and water (in the presence of an acid catalyst). savemyexams.com The reaction proceeds through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the more stable carbocation. libretexts.org

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the allyl group can occur, particularly in the context of allylic substitution reactions. sioc-journal.cn Direct allylation of allylic alcohols is considered a green synthetic method. sioc-journal.cn The carbonyl carbon is a good electrophile and reacts with a wide variety of nucleophiles. masterorganicchemistry.com

The allyl group itself is not a diene, but the double bond can act as a dienophile in cycloaddition reactions.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.com The allyl group of this compound can potentially participate as the dienophile in such reactions. These reactions are known for their high stereoselectivity and are a powerful tool in organic synthesis for the construction of cyclic systems. caltech.edumdpi.com The reaction can be influenced by various factors, including the use of catalysts and the reaction medium. mdpi.comnih.gov

Isomerization and Rearrangement Reactions (e.g., Claisen Rearrangement)

The allyl ether moiety is susceptible to isomerization and rearrangement reactions, most notably the Claisen rearrangement.

Claisen Rearrangement: The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether upon heating. wikipedia.org In the case of an allyl benzyl (B1604629) ether, which is structurally similar to the allyloxymethyl-benzyl moiety in the target compound, the rearrangement is more difficult than for aliphatic counterparts due to the temporary loss of aromaticity. rsc.org The reaction proceeds through a concerted acs.orgacs.org-sigmatropic transition state. rsc.org For an aromatic Claisen rearrangement, an allyl phenyl ether rearranges to an intermediate that tautomerizes to an ortho-allylphenol. wikipedia.org The regioselectivity of this rearrangement can be influenced by substituents on the aromatic ring; electron-withdrawing groups at the meta-position tend to direct the rearrangement to the ortho-position, while electron-donating groups direct it to the para-position. wikipedia.org

Modifications at the Ether Linkage

The ether linkage in this compound can be selectively cleaved, and its stability under various conditions is a key consideration in synthetic planning.

Selective Cleavage Strategies and Their Applications

The allyl group is often used as a protecting group for alcohols due to its stability and the variety of methods available for its selective removal. organic-chemistry.org These deprotection strategies can be applied to cleave the ether bond in this compound.

Several methods for the selective cleavage of allyl ethers have been developed:

Palladium-catalyzed cleavage: A combination of polymethylhydrosiloxane (B1170920) (PMHS), zinc chloride (ZnCl2), and a palladium catalyst can effectively cleave allyl ethers under mild conditions. organic-chemistry.org The mechanism likely involves the formation of a π-allyl palladium(II) complex. organic-chemistry.org

Titanium-catalyzed cleavage: A low-valent titanium reagent can catalyze the C-O bond cleavage of allyl ethers to yield the parent alcohol. acs.orgnih.gov

Nickel-catalyzed cleavage: A combination of DIBAL-H and a catalytic amount of a nickel complex can readily remove the allyl group. nih.gov

Other methods: Other reagents and conditions for allyl ether cleavage include tert-butyllithium, which proceeds via an SN2' mechanism, and oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). organic-chemistry.orgcdnsciencepub.com

These cleavage strategies are valuable in multi-step syntheses where the hydroxyl group resulting from the cleavage needs to be unmasked at a specific stage.

Stability Under Various Chemical Conditions

The allyl ether group is known for its stability under a range of chemical conditions, which makes it a useful protecting group. It is generally stable under both acidic and basic conditions. organic-chemistry.orgfiveable.me This stability allows for chemical modifications at other parts of the molecule, such as the carboxylic acid or the aromatic ring, without affecting the ether linkage. For example, but-2-enyl ethers, which are similar to allyl ethers, are stable to mild acid hydrolysis and the basic conditions required for benzylation. rsc.org However, strong acids can lead to cleavage. fiveable.mefiveable.me

Aromatic Ring Functionalization

The benzoic acid moiety provides a handle for directed functionalization of the aromatic ring.

Directed Ortho-Metallation and Subsequent Electrophilic Quenching

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The carboxylic acid group, after deprotonation to a carboxylate, can act as a directing group for metallation at the ortho position.

For a 3-substituted benzoic acid like this compound, the carboxylic acid group can direct metallation to the C2 position. The treatment of unprotected benzoic acids with strong bases like s-butyllithium (s-BuLi) in the presence of TMEDA at low temperatures can lead to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.orgnih.govacs.org The resulting dianion can then be quenched with various electrophiles to introduce a substituent at the C2 position. acs.orgnih.govunblog.fr

The regioselectivity of the metallation can sometimes be influenced by the choice of base. For example, in the case of 2-methoxybenzoic acid, using s-BuLi/TMEDA directs metallation to the position ortho to the carboxylate, while using n-BuLi/t-BuOK can reverse the regioselectivity. organic-chemistry.orgacs.org This methodology provides a direct route to contiguously substituted aromatic compounds that might be difficult to access through other means. organic-chemistry.orgnih.govacs.org

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The functionalization of the aromatic core of this compound via palladium-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of complex derivatives. These reactions typically require the presence of a leaving group, such as a halide (e.g., Br, I) or a triflate, on the aromatic ring. For the purposes of this discussion, we will consider the reactivity of a halogenated derivative, specifically 5-bromo-3-(allyloxymethyl)benzoic acid, which can be synthesized via electrophilic halogenation of the parent compound. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting an organohalide with an organoboron compound. libretexts.org In a typical procedure, 5-bromo-3-(allyloxymethyl)benzoic acid can be coupled with various aryl or vinyl boronic acids. The reaction is generally catalyzed by a palladium(0) complex, which is often generated in situ, and requires a base to facilitate the transmetalation step. libretexts.orgchemrxiv.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. For instance, coupling with phenylboronic acid using a catalyst like tetrakis(triphenylphosphine)palladium(0) in the presence of an aqueous base such as potassium carbonate furnishes the corresponding biphenyl (B1667301) derivative. nih.gov

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, with the reaction being catalyzed by a palladium species. organic-chemistry.orgwikipedia.org The reaction of 5-bromo-3-(allyloxymethyl)benzoic acid with an alkene like styrene (B11656) or an acrylate (B77674) ester would lead to the formation of a new C-C bond at the 5-position. The process typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The stereoselectivity of the Heck reaction is notable, often yielding the trans isomer of the resulting alkene. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling is a versatile method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.gov This reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. nrochemistry.comorganic-chemistry.org Reacting 5-bromo-3-(allyloxymethyl)benzoic acid with a terminal alkyne, such as phenylacetylene, under Sonogashira conditions would yield the corresponding 5-alkynyl-substituted benzoic acid derivative. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate. nrochemistry.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. snnu.edu.cnorganic-chemistry.org This reaction allows for the arylation of a wide range of primary and secondary amines. organic-chemistry.org The coupling of 5-bromo-3-(allyloxymethyl)benzoic acid with various amines (e.g., anilines, morpholine) can be achieved using a palladium catalyst, a suitable bulky phosphine (B1218219) ligand (such as XPhos), and a base. beilstein-journals.org The ligand plays a critical role in facilitating both the oxidative addition and the final reductive elimination step that forms the C-N bond. snnu.edu.cn

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-3-(allyloxymethyl)benzoic Acid

| Reaction | Coupling Partner | Typical Catalytic System | Base | Product |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | 3-(Allyloxymethyl)-[1,1'-biphenyl]-5-carboxylic acid |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | 3-(Allyloxymethyl)-5-((E)-2-phenylvinyl)benzoic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | 3-(Allyloxymethyl)-5-(phenylethynyl)benzoic acid |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | 3-(Allyloxymethyl)-5-morpholinobenzoic acid |

Electrophilic Aromatic Substitution (Nitration, Halogenation, Sulfonation)

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing arenes. uomustansiriyah.edu.iqmsu.edu The regiochemical outcome of these reactions is governed by the directing effects of the two substituents already present on the ring: the carboxylic acid (-COOH) and the allyloxymethyl (-CH₂OCH₂CH=CH₂) groups.

The carboxylic acid group is a powerful deactivating and meta-directing substituent due to its electron-withdrawing inductive and resonance effects. turito.comtestbook.com Conversely, the allyloxymethyl group, being attached via a methylene (B1212753) spacer, exerts a weak electron-withdrawing inductive effect, making it a weakly deactivating group. Its directing influence is ortho, para. In electrophilic substitution reactions, the strongly deactivating, meta-directing -COOH group at position 1 will predominantly control the position of the incoming electrophile, directing it to the C-5 position, which is meta to the carboxyl group. quora.com The positions ortho and para to the carboxyl group (C-2, C-4, C-6) are strongly deactivated, making substitution at these sites less favorable. uci.edu

Nitration

The nitration of this compound is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. testbook.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). uomustansiriyah.edu.iq This electrophile then attacks the aromatic ring. Consistent with the directing effects of the carboxyl group, the major product formed is 3-(allyloxymethyl)-5-nitrobenzoic acid. quora.com

Halogenation

Halogenation of the aromatic ring can be achieved using elemental halogens (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). turito.com The catalyst polarizes the halogen molecule, creating a potent electrophile (e.g., Br⁺) that attacks the benzene ring. msu.edu The reaction with bromine and FeBr₃ would yield 5-bromo-3-(allyloxymethyl)benzoic acid as the primary product. This halogenated derivative serves as a key intermediate for the palladium-catalyzed cross-coupling reactions discussed previously.

Sulfonation

Sulfonation involves treating the aromatic compound with fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. byjus.com Sulfur trioxide is a strong electrophile that reacts with the benzene ring to introduce a sulfonic acid (-SO₃H) group. The reaction is reversible. byjus.com For this compound, sulfonation is expected to occur at the C-5 position, yielding 3-(allyloxymethyl)-5-sulfobenzoic acid.

Table 2: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Electrophile | Major Product |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 3-(Allyloxymethyl)-5-nitrobenzoic acid |

| Halogenation | Br₂, FeBr₃ | "Br⁺" | 5-Bromo-3-(allyloxymethyl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | SO₃ | 3-(Allyloxymethyl)-5-sulfobenzoic acid |

Design and Synthesis of Advanced Derivatives from 3 Allyloxymethyl Benzoic Acid

Polymerizable Monomers and Macro-monomers Based on 3-Allyloxymethyl-benzoic Acid

The presence of the allyl group in this compound allows for its use in the synthesis of polymerizable monomers and macromonomers. These can be subsequently used to create polymers with tailored properties.

The allyl group can participate in various polymerization reactions, including free radical polymerization and addition reactions like thiol-ene chemistry. pittstate.edu For instance, the carboxylic acid functionality can be modified to introduce other polymerizable groups, creating multifunctional monomers.

Macromonomers, which are essentially polymers with a polymerizable end group, can also be synthesized from this compound. cmu.edu These macromonomers can be used to form graft copolymers or complex branched polymer architectures. researchgate.net The synthesis of macromonomers can be achieved through controlled radical polymerization techniques, which allow for the preparation of polymers with well-defined molecular weights and low polydispersity. mit.edu

Table 1: Examples of Polymerization Reactions Involving Allyl-Containing Monomers

| Polymerization Type | Reactants | Resulting Polymer Type | Key Features |

| Free Radical Polymerization | This compound derivatives | Poly(acrylates), Polystyrenes | Versatile, wide range of applicable monomers. cmu.edu |

| Thiol-Ene Radical Polymerization | Allyl-functionalized monomer, Thiol-containing compound | Thio-ether linked polymer | High efficiency, mild reaction conditions. pittstate.edu |

| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene-functionalized macromonomer | Brush-arm star polymers | Access to complex nanostructures. mit.edu |

Functionalized Building Blocks for Supramolecular Assemblies and Frameworks

The distinct structural features of this compound make it an excellent candidate for constructing functionalized building blocks for supramolecular assemblies and frameworks. rsc.org The carboxylic acid group can participate in hydrogen bonding, a key interaction in forming self-assembling systems. nih.govmpg.de

By modifying the carboxylic acid and allyl groups, a variety of building blocks with different geometries and functionalities can be synthesized. These building blocks can then self-assemble into complex architectures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govresearchgate.net The porous nature of these frameworks makes them suitable for applications in gas storage, separation, and catalysis. rsc.org

The design of these building blocks often involves incorporating specific recognition sites to enable selective guest uptake. rsc.org The precise positioning of functional groups within the framework allows for the creation of materials with tailored properties and functions. kaust.edu.sa

Precursors for Bioactive Molecule Synthesis and Prodrug Design

This compound serves as a valuable precursor in the synthesis of bioactive molecules and in the design of prodrugs. hrpatelpharmacy.co.innih.gov Its derivatives have been investigated for various therapeutic applications. uef.finih.govnih.gov

In prodrug design, the carboxylic acid group can be esterified to improve a drug's pharmacokinetic properties, such as solubility and bioavailability. nih.govdoi.org The resulting ester can be designed to be hydrolyzed in vivo by enzymes to release the active drug. philadelphia.edu.jo The allyl group can also be functionalized to attach the molecule to a carrier moiety, which can aid in targeted drug delivery. hrpatelpharmacy.co.in

The general principle of a carrier-linked prodrug involves the covalent attachment of a drug to a carrier molecule to alter its physicochemical properties. hrpatelpharmacy.co.inphiladelphia.edu.jo This linkage is designed to be cleaved in the body to release the active drug. hrpatelpharmacy.co.in

Table 2: Strategies for Prodrug Design

| Strategy | Modification | Purpose |

| Improve Aqueous Solubility | Esterification with hydrophilic alcohols | Enhance solubility for intravenous administration. nih.gov |

| Enhance Lipophilicity | Esterification with lipophilic alcohols | Improve absorption through biological membranes. nih.gov |

| Targeted Delivery | Attachment to a targeting moiety | Concentrate the drug at the site of action. ijnrd.org |

Heterocyclic Compounds Derived via Cyclization Reactions

The presence of both an allyl group and an aromatic ring in this compound allows for the synthesis of various heterocyclic compounds through cyclization reactions. uou.ac.innumberanalytics.com These reactions can lead to the formation of fused ring systems with diverse biological activities. mdpi.com

For example, intramolecular cyclization reactions can be initiated by electrophilic attack on the allyl double bond or the aromatic ring. Depending on the reaction conditions and the substituents on the aromatic ring, different types of heterocyclic scaffolds can be obtained. numberanalytics.com Photochemical cyclizations offer another route to access a variety of heterocyclic structures under mild conditions. chim.it

One notable example is the synthesis of chromane (B1220400) derivatives. The cyclization of a derivative of this compound, specifically 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, has been shown to produce a chromene derivative as a side product. mdpi.com

Dendrimeric and Polymeric Scaffolds Incorporating this compound Units

This compound and its derivatives can be used as building blocks for the construction of dendrimers and other complex polymeric scaffolds. asiapharmaceutics.infonih.gov Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. asiapharmaceutics.infotcichemicals.com

The synthesis of dendrimers can be achieved through either a divergent or a convergent approach. researchgate.netscispace.com In a divergent synthesis, the dendrimer is grown outwards from a central core. scispace.com In a convergent synthesis, dendritic wedges are first synthesized and then attached to a central core. tcichemicals.com

A derivative, 3,5-bis[(allyloxy)methyl]benzoic acid, has been utilized as an essential component in the synthesis of polyester (B1180765) dendrimers. researchgate.net These dendrimers, featuring allyl functional groups on their surface, have potential applications in areas such as drug delivery. researchgate.net The carboxylic acid group of these building blocks can also be used as an anchor point for further functionalization. scispace.com

Computational Chemistry and Mechanistic Insights for 3 Allyloxymethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in predicting the electronic structure, geometry, and various molecular properties of a compound like 3-Allyloxymethyl-benzoic acid. These methods, varying in their level of theory and computational cost, offer a powerful lens to examine molecules at the atomic level.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a popular and effective method for studying the ground state properties of organic molecules due to its balance of accuracy and computational efficiency. For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional structure. The process involves optimizing the molecular geometry to find the lowest energy conformation.

These calculations can provide key energetic and structural parameters. For instance, studies on related benzoic acid derivatives have utilized DFT to understand their mesomorphic behavior and the influence of substituent positions on molecular stability. In a hypothetical DFT study of this compound, one could expect to obtain data such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, electronic properties like the dipole moment and the distribution of electron density can be calculated, offering insights into its polarity and intermolecular interactions.

Hypothetical DFT-Calculated Properties for Benzoic Acid Derivatives

| Property | Typical Calculated Value Range | Significance |

| Total Energy (Hartree) | Varies based on basis set and functional | A lower energy indicates a more stable structure. |

| Dipole Moment (Debye) | 1.0 - 4.0 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| HOMO-LUMO Gap (eV) | 4.0 - 6.0 eV | Relates to the electronic excitability and chemical reactivity of the molecule. A smaller gap suggests higher reactivity. |

This table presents hypothetical data based on DFT studies of similar benzoic acid derivatives and is for illustrative purposes only.

Ab Initio Methods for High-Accuracy Thermochemical Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate thermochemical data.

For this compound, high-accuracy ab initio calculations could be used to predict its standard enthalpy of formation, entropy, and heat capacity. Such data is crucial for understanding its thermodynamic stability and for modeling its behavior in different environments. For example, ab initio calculations have been successfully used to predict the pKa of various substituted benzoic acids by correlating it with calculated bond lengths.

Illustrative Thermochemical Data from Ab Initio Calculations for a Generic Benzoic Acid Derivative

| Thermochemical Parameter | Predicted Value (at 298.15 K) | Unit |

| Standard Enthalpy of Formation (ΔfH°) | -400 to -500 | kJ/mol |

| Standard Entropy (S°) | 350 - 450 | J/(mol·K) |

| Heat Capacity at Constant Pressure (Cp) | 150 - 250 | J/(mol·K) |

Note: These values are illustrative and represent typical ranges for substituted benzoic acids as specific data for this compound is not available.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the identification of transient species like transition states.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

Once a transition state for a hypothetical reaction involving this compound has been located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. This method provides a detailed picture of the geometric changes that occur throughout the course of a reaction. For instance, IRC calculations have been instrumental in understanding the cyclization reactions of related compounds.

Kinetic and Thermodynamic Parameters from Computational Models

By applying transition state theory, these computed energy values can be used to calculate theoretical rate constants. While specific kinetic studies on this compound are not available, computational models have been effectively used to predict reaction kinetics for other organic reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, isolated molecules, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (liquid or solid) over time. MD simulations use classical mechanics to simulate the movement of atoms and molecules, providing insights into dynamic processes.

For this compound, MD simulations could be employed to explore its conformational landscape. The allyloxymethyl group has several rotatable bonds, and MD simulations would reveal the preferred conformations of this side chain and the energy barriers between them. Furthermore, by simulating a system containing multiple molecules of this compound, one can study intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which can lead to the formation of dimers or larger aggregates. Such simulations are valuable for understanding the bulk properties of the material.

In Silico Design and Virtual Screening of Novel this compound Derivatives

The design and discovery of novel bioactive molecules increasingly rely on computational, or in silico, methods to accelerate the process, reduce costs, and refine the selection of candidates for synthesis and experimental testing. For a scaffold such as this compound, these techniques offer a powerful avenue to explore its potential in medicinal chemistry by identifying derivatives with enhanced activity, selectivity, and desirable pharmacokinetic properties. The primary strategies employed are virtual screening and rational, structure-based design.

Virtual screening (VS) is a computational technique that involves the high-throughput screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein kinase or a receptor. dergipark.org.tracs.org This process can be broadly categorized into two main approaches: ligand-based and structure-based methods. scirp.org

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the biological target is unknown, LBVS methods can be employed. These approaches utilize the knowledge of existing active molecules (ligands) to identify new ones with similar properties. ijsrst.com

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's biological activity. ijsrst.comnih.govresearchgate.net For this compound derivatives, a pharmacophore model could be developed based on known inhibitors of a target of interest that share the benzoic acid framework. This model would then be used to screen databases for new molecules that match the required spatial and chemical features. wipo.int

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr By analyzing a set of this compound analogues with known activities, a QSAR model could predict the activity of unsynthesized derivatives, guiding the design towards more potent compounds.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is available, SBVS methods can be used to predict how potential ligands will bind.

Molecular Docking: This is the most common SBVS technique. nih.gov It predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.govresearchgate.net The strength of the interaction is estimated using a scoring function, which provides a value for binding affinity (e.g., kcal/mol). nih.govresearchgate.net A virtual library of novel this compound derivatives could be docked into the active site of a kinase, for example, to prioritize compounds with the best predicted binding energies for synthesis. scirp.orgrsc.org

A hypothetical virtual screening workflow to identify novel kinase inhibitors based on the this compound scaffold might involve creating a virtual library of derivatives with diverse substitutions on the phenyl ring and modifications to the allyl group. This library would then be screened against the ATP-binding site of a target kinase using molecular docking. The top-scoring compounds would be further evaluated for their drug-likeness properties (e.g., Lipinski's Rule of Five) and subjected to more rigorous computational analysis like molecular dynamics simulations to assess the stability of the predicted binding pose.

Table 1: Hypothetical Virtual Screening Results for this compound Derivatives Targeting a Protein Kinase

| Derivative ID | Modification | Docking Score (kcal/mol) | Predicted Binding Interactions |

| 3-AMBA-001 | Parent Compound | -6.5 | H-bond with hinge region via COOH |

| 3-AMBA-002 | 4-fluoro substitution | -7.2 | H-bond (COOH), halogen bond with gatekeeper residue |

| 3-AMBA-003 | 4-amino substitution | -8.1 | H-bond (COOH), additional H-bond from NH2 to backbone |

| 3-AMBA-004 | Allyl to Propargyl | -6.8 | H-bond (COOH), potential for pi-pi with catalytic loop |

| 3-AMBA-005 | 4-amino, Allyl to Propargyl | -8.5 | Multiple H-bonds, favorable hydrophobic contacts |

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules, offering mechanistic insights that are often difficult to obtain through experiments alone. Density Functional Theory (DFT) is a particularly robust method for studying the electronic structure of molecules like this compound to predict its behavior in organic reactions. preprints.orgnih.gov

The reactivity of this compound is governed by the interplay of its distinct functional groups: the carboxylic acid, the aromatic ring, the ether linkage, and the allyl group's carbon-carbon double bond. Computational analysis can quantify the electronic properties of each part of the molecule, allowing for predictions of site-selectivity in various transformations.

Key Computational Descriptors for Reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a descriptor of chemical reactivity and kinetic stability. researchgate.net For this compound, the location of the HOMO density would indicate the most likely site for electrophilic attack, while the LUMO distribution would highlight the site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP would likely show a highly negative potential around the carboxylic acid's oxygen atoms and a less intense negative region associated with the π-system of the benzene (B151609) ring and the allyl double bond.

Calculated pKa: The acidity of the carboxylic acid group can be accurately predicted using computational models, which can help in selecting appropriate bases or reaction conditions for transformations involving deprotonation. acs.org

Predicting Selectivity:

Electrophilic Aromatic Substitution: The allyloxymethyl group is an ortho-, para-directing group due to the electron-donating nature of the ether oxygen. However, it is also sterically hindering. DFT calculations can determine the relative activation energies for electrophilic attack at the ortho-, meta-, and para-positions, providing a quantitative prediction of regioselectivity that accounts for both electronic and steric effects. nih.gov

Reactions at the Allyl Group: The double bond of the allyl group can undergo various reactions, such as addition, oxidation, or metathesis. Computational modeling can predict the selectivity of these reactions. For instance, in an epoxidation reaction, the MEP and FMO analysis can help predict the facial selectivity of the attack by the oxidizing agent.

Reactions of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or acid chlorides. While these reactions are generally straightforward, computational models can help understand the influence of substituents on the reaction rate by calculating the partial charges on the carbonyl carbon.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound and a Derivative (B3LYP/6-31G(d))

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Most Reactive Site (Electrophilic Attack) |

| This compound | -6.85 | -1.20 | 5.65 | 2.5 | C4/C6 of Phenyl Ring |

| 3-Allyloxymethyl-4-nitrobenzoic acid | -7.50 | -2.15 | 5.35 | 4.8 | Allyl C=C bond |

These hypothetical data illustrate how the introduction of a strong electron-withdrawing group like a nitro substituent would lower the HOMO and LUMO energies, decrease the energy gap (suggesting higher reactivity), and shift the most nucleophilic site away from the now electron-deficient aromatic ring towards the allyl group.

Applications of 3 Allyloxymethyl Benzoic Acid and Its Derivatives in Materials Science

Advanced Polymer Synthesis and Characterization

The dual functionality of 3-allyloxymethyl-benzoic acid, featuring a polymerizable allyl group and a modifiable carboxylic acid, makes it a valuable monomer in the synthesis of advanced polymers. Its derivatives are instrumental in creating complex macromolecular structures with tailored properties.

Development of Functional Poly(allyloxy)methacrylates and Acrylates

The synthesis of functional polymers often involves monomers that possess reactive groups capable of undergoing polymerization while retaining other functional moieties for subsequent modification. While direct polymerization of this compound into a poly(acrylate) or poly(methacrylate) is not extensively documented, the principles are well-established through studies of similar monomers like allyl methacrylate (B99206) (AMA).

In the radical polymerization of AMA, the methacrylate double bond is significantly more reactive than the allyl double bond. This difference in reactivity allows for the synthesis of linear polymers with pendant allyl groups along the backbone. tandfonline.comacs.org These pendant allyl groups are then available for post-polymerization modification, such as cross-linking through thermal or UV-curing, or functionalization via thiol-ene reactions. acs.orgresearchgate.net The polymerization of AMA can be controlled using techniques like Atom Transfer Radical Polymerization (ATRP), which yields soluble, uncross-linked polymers with predictable molecular weights and low polydispersity, provided the reaction conditions are carefully optimized to prevent gelation. acs.orgresearchgate.net

A closely related derivative, 3,5-bis[(allyloxy)methyl]benzoic acid , has been successfully employed as a key building block in the divergent synthesis of polyester (B1180765) dendrimers. researchgate.net In this approach, the benzoic acid core is elaborated with multiple generations of branching units, with the allyl groups situated on the dendrimer's surface, providing sites for further functionalization. researchgate.netresearchgate.net These dendritic structures are a class of highly branched, well-defined functional polymers with potential applications in various high-tech areas. researchgate.net

Table 1: Properties of Polymers Derived from Allyl-Containing Monomers

| Polymer System | Synthesis Method | Key Feature | Potential Application | Reference(s) |

|---|---|---|---|---|

| Poly(allyl methacrylate) (PAMA) | Free Radical Polymerization | Pendant allyl groups for cross-linking | Cross-linked materials, dental composites | researchgate.net, tandfonline.com |

| PAMA Copolymers (e.g., with Styrene) | Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight, pendant allyl groups | Cross-linkable films, functional coatings | acs.org |

Synthesis of Stimuli-Responsive Hydrogels and Smart Materials

Stimuli-responsive hydrogels, or "smart" materials, are three-dimensional polymer networks that can undergo significant volume changes in response to external stimuli such as pH, temperature, or light. nih.govnih.gov The structure of this compound is ideally suited for creating such materials.

The carboxylic acid group on the benzene (B151609) ring can impart pH-responsiveness. nih.govmdpi.com In aqueous environments, this acidic group can be protonated or deprotonated depending on the surrounding pH. At pH values above its acidity constant (pKa), the carboxyl group will be deprotonated to form carboxylate anions. The resulting electrostatic repulsion between these charged groups along the polymer chains causes the hydrogel network to swell. nih.gov Conversely, at low pH, the groups are protonated and uncharged, leading to a collapse of the hydrogel. This behavior is a cornerstone of designing hydrogels for applications like controlled drug delivery. mdpi.com

Furthermore, the allyl group provides a mechanism for forming a stable, cross-linked hydrogel network. nih.gov This can be achieved through copolymerization with other vinyl monomers or by post-polymerization cross-linking of linear polymers containing the allyloxymethyl-benzoate units. The thiol-ene "click" reaction offers a highly efficient and specific method for cross-linking, where a multifunctional thiol compound reacts with the allyl groups to form the network. pittstate.edu This dual-functionality allows for the creation of hydrogels that are both chemically stable due to covalent cross-links and environmentally sensitive due to the pH-responsive acidic groups.

Applications in Coatings, Adhesives, and Resins with Tunable Properties

The incorporation of functional monomers is a key strategy for tailoring the properties of coatings, adhesives, and resins. This compound can serve as a valuable additive or comonomer in various resin systems, such as polyesters and alkyds. Benzoic acid and its derivatives are known to be used in alkyd resins to control the polymer chain length and enhance properties like gloss, hardness, and chemical resistance. ontosight.ai

The carboxylic acid function of this compound can be readily incorporated into polyester or alkyd resin backbones through esterification reactions with polyols. The allyl group, being less reactive during typical polycondensation conditions, would remain pendant on the polymer chain. These allyl groups can then be utilized in a subsequent curing step, often initiated by heat or UV radiation, to form a cross-linked network. This "dual-cure" capability is highly desirable for advanced coatings and adhesives, allowing for initial solidification followed by a final cure to achieve optimal mechanical strength and durability. corbion.com The presence of the aromatic ring contributes to the thermal stability and mechanical strength of the final cured material. ontosight.ai

Fabrication of Polymeric Films and Membranes for Separation Technologies

Polymeric membranes are critical components in separation technologies, and their performance is dictated by the chemistry and structure of the polymer. mdpi.com The incorporation of functional monomers like this compound into membrane materials can enhance their separation capabilities and surface properties.

The benzoic acid moiety can be used to control the membrane's surface hydrophilicity and charge. nih.govmdpi.com For instance, membranes fabricated from polymers containing benzoic acid groups have been shown to exhibit pH-responsive permeability. nih.gov This allows for dynamic control over filtration processes, where the flux and rejection characteristics of the membrane can be altered by simply changing the pH of the feed solution.

The pendant allyl groups offer a route for post-fabrication surface modification. A pre-formed film or membrane could be surface-grafted with other polymers or functional molecules via the allyl groups to introduce specific properties, such as anti-fouling characteristics. nerac.com Fouling, the unwanted adhesion of particles or microorganisms to the membrane surface, is a major challenge in membrane technology, and creating surfaces that resist this process is of great importance. nerac.com Therefore, polymers derived from this compound could be used to create robust, functional films and membranes with tunable and actively controllable separation properties.

Supramolecular Chemistry and Self-Assembly

The principles of molecular recognition and self-assembly guide the construction of highly ordered, porous materials. The specific geometry and functionality of molecular building blocks, or linkers, are paramount in dictating the final structure and properties of these materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Benzoate (B1203000) Linkers

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from metal nodes (in MOFs) or light-element clusters (in COFs) connected by organic linkers. atoco.comresearchgate.net Carboxylate groups, particularly benzoates, are among the most common functionalities used to create robust and porous frameworks. cd-bioparticles.netnih.gov

This compound is a prime candidate for use as a functional linker in the synthesis of both MOFs and COFs. The benzoate portion can coordinate with metal centers to form the extended network of a MOF or participate in covalent bond formation (e.g., forming boronate esters or imines after modification) for a COF. The key advantage of using this specific linker is the introduction of a reactive allyl group into the pores of the framework.

These pendant allyl groups would not typically participate in the initial framework formation but would decorate the walls of the internal pores. This allows for post-synthetic modification (PSM), a powerful strategy for tuning the properties of porous materials. For example, the allyl groups could be used to graft specific functional molecules inside the pores to enhance selectivity for gas adsorption or to anchor catalytic species. Research has shown that modifying the linkers within a framework, for instance by attaching phenyl groups via benzoic acid to an existing MOF, can significantly enhance properties like hydrogen storage capacity. mdpi.com The ability to introduce a reactive handle like an allyl group opens up extensive possibilities for creating highly functionalized, task-specific MOFs and COFs.

Table 2: Examples of Benzoate-Type Linkers in Porous Frameworks

| Framework Type | Linker Example | Metal/Node | Key Feature of Linker | Resulting Property/Application | Reference(s) |

|---|---|---|---|---|---|

| MOF | 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) | Zn(II) | Tetra-topic carboxylate | High surface area for CO2 capture | nih.gov |

| MOF | 2-aminoterephthalic acid (NH2-BDC) | Zn(II) | Amino-functionalized | Catalysis, Post-synthetic modification | mdpi.com |